molecular formula C6H10ClNO2S B2407030 rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis CAS No. 2020124-08-5

rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis

Cat. No. B2407030
CAS RN: 2020124-08-5
M. Wt: 195.66
InChI Key: QKRZXALOYWMWKV-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.2.0]heptane-3-sulfonyl chloride, cis.

Scientific Research Applications

Antiproliferative Activity

Researchers have explored the antiproliferative activity of compounds based on 2-azabicycloalkane skeletons, which include structures similar to rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis. These compounds have shown promising results in inhibiting the growth of selected cell lines, comparable to cisplatin, and exhibit lower toxicity to nonmalignant cells (Iwan et al., 2020).

Microbial Baeyer-Villiger Reaction

In another study, various bicyclic substrates, including those similar to this compound, were subjected to microbial Baeyer-Villiger reactions. This method was used to create a variety of lactones, showcasing the versatility of these bicyclic compounds in chemical transformations (Königsberger & Griengl, 1994).

PET Radioligand for Imaging

The potential of compounds like this compound, in the field of medical imaging has been explored. A study described the synthesis and evaluation of a related compound as a PET tracer for α7 nicotinic acetylcholine receptors, highlighting its ability to cross the blood-brain barrier and specifically label neuronal receptors (Gao et al., 2012).

Thermostable Signature Amidase in Synthesis

The use of a thermostable signature amidase in the synthesis of carbocyclic nucleosides was explored using a compound structurally related to this compound. This study demonstrates the enzyme's selective cleavage of specific enantiomers from racemic mixes, offering insights into potential industrial biotransformations (Toogood et al., 2004).

Enantiospecific Synthesis

Research on the enantiospecific synthesis of azabicycloheptane derivatives, closely related to this compound, has been conducted. This research provides insights into the synthesis of these compounds starting from simple materials, offering potential applications in drug synthesis and design (Houghton et al., 1993).

properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2S/c7-11(9,10)8-3-5-1-2-6(5)4-8/h5-6H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRZXALOYWMWKV-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CN(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CN(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.